4-Methoxycarbonyl-bicyclo[2.2.2]oct-1-YL ammonium chloride
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Overview
Description
4-Methoxycarbonyl-bicyclo[2.2.2]oct-1-yl ammonium chloride is a chemical compound with the molecular formula C10H18ClNO2 and a molecular weight of 219.711 g/mol. This compound is known for its unique bicyclic structure and its applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxycarbonyl-bicyclo[2.2.2]oct-1-yl ammonium chloride typically involves the following steps:
Starting Material: The synthesis begins with bicyclo[2.2.2]octane as the starting material.
Functionalization: The bicyclic structure is functionalized by introducing a methoxycarbonyl group at the 4-position.
Ammonium Chloride Formation: The final step involves the formation of the ammonium chloride salt by reacting the functionalized compound with ammonium chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxycarbonyl-bicyclo[2.2.2]oct-1-yl ammonium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be performed to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the bicyclic framework.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
4-Methoxycarbonyl-bicyclo[2.2.2]oct-1-yl ammonium chloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biological studies to investigate its interactions with biological molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Methoxycarbonyl-bicyclo[2.2.2]oct-1-yl ammonium chloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the context in which the compound is used.
Comparison with Similar Compounds
4-Methoxycarbonyl-bicyclo[2.2.2]oct-1-yl ammonium chloride is unique due to its bicyclic structure and functional groups. Similar compounds include:
Bicyclo[2.2.2]octane derivatives: These compounds share the bicyclic framework but may have different functional groups.
Ammonium chloride salts of other bicyclic compounds: These compounds have similar ammonium chloride functionalities but differ in their core structures.
Properties
IUPAC Name |
(4-methoxycarbonyl-1-bicyclo[2.2.2]octanyl)azanium;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c1-13-8(12)9-2-5-10(11,6-3-9)7-4-9;/h2-7,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLYVYQNMLHQMCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(CC1)(CC2)[NH3+].[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135908-43-9 |
Source
|
Record name | Bicyclo[2.2.2]octane-1-carboxylic acid, 4-amino-, methyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=135908-43-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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